molecular formula C15H26ClNO B12529744 2-(Benzyloxy)-N,N,N-triethylethan-1-aminium chloride CAS No. 654651-74-8

2-(Benzyloxy)-N,N,N-triethylethan-1-aminium chloride

Cat. No.: B12529744
CAS No.: 654651-74-8
M. Wt: 271.82 g/mol
InChI Key: LGADFSCHNIIEDJ-UHFFFAOYSA-M
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Description

2-(Benzyloxy)-N,N,N-triethylethan-1-aminium chloride is an organic compound that belongs to the class of quaternary ammonium salts. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and industrial processes. The presence of the benzyloxy group and the triethylammonium moiety in its structure imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-N,N,N-triethylethan-1-aminium chloride typically involves the alkylation of a suitable amine precursor with a benzyloxy-containing alkyl halide. One common method involves the reaction of triethylamine with 2-(benzyloxy)ethyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-N,N,N-triethylethan-1-aminium chloride undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form benzoic acid derivatives.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The chloride ion can be substituted with other nucleophiles such as hydroxide, cyanide, or thiolate ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium cyanide (NaCN).

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted ammonium salts depending on the nucleophile used.

Scientific Research Applications

2-(Benzyloxy)-N,N,N-triethylethan-1-aminium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a phase-transfer catalyst in organic synthesis.

    Biology: Employed in the study of membrane transport processes due to its quaternary ammonium structure.

    Medicine: Investigated for its potential use as an antimicrobial agent.

    Industry: Utilized in the production of surfactants and detergents.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-N,N,N-triethylethan-1-aminium chloride involves its interaction with biological membranes and enzymes. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis. Additionally, the compound can inhibit enzyme activity by binding to active sites or altering enzyme conformation.

Comparison with Similar Compounds

Similar Compounds

    Benzyltrimethylammonium chloride: Similar structure but with a trimethylammonium group instead of triethylammonium.

    Tetrabutylammonium chloride: Contains a tetrabutylammonium group instead of the benzyloxy group.

    Cetyltrimethylammonium bromide: A long-chain quaternary ammonium compound used as a surfactant.

Uniqueness

2-(Benzyloxy)-N,N,N-triethylethan-1-aminium chloride is unique due to the presence of both the benzyloxy group and the triethylammonium moiety, which confer distinct chemical reactivity and biological activity. This combination makes it particularly useful in specialized applications such as phase-transfer catalysis and antimicrobial research.

Properties

CAS No.

654651-74-8

Molecular Formula

C15H26ClNO

Molecular Weight

271.82 g/mol

IUPAC Name

triethyl(2-phenylmethoxyethyl)azanium;chloride

InChI

InChI=1S/C15H26NO.ClH/c1-4-16(5-2,6-3)12-13-17-14-15-10-8-7-9-11-15;/h7-11H,4-6,12-14H2,1-3H3;1H/q+1;/p-1

InChI Key

LGADFSCHNIIEDJ-UHFFFAOYSA-M

Canonical SMILES

CC[N+](CC)(CC)CCOCC1=CC=CC=C1.[Cl-]

Origin of Product

United States

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